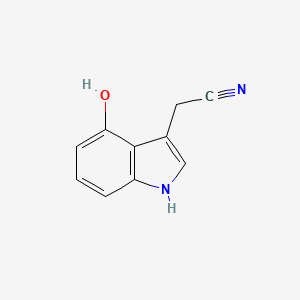

2-(4-hidroxi-1H-indol-3-il)acetonitrilo

Descripción general

Descripción

4-Hydroxy-1H-indole-3-acetonitrile is an indole derivative with a molecular formula of C10H9N2O . It is an important intermediate in the synthesis of various indole-containing compounds such as indoleacetic acid (IAA), which is a plant hormone that regulates the growth and development of plants. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of certain cancer cells .

Synthesis Analysis

The synthesis of indole derivatives, including 4-Hydroxy-1H-indole-3-acetonitrile, has been a subject of research due to their significant role in natural products and drugs . The total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, a related compound, was commenced from the Sonogashira reaction .Molecular Structure Analysis

The molecular formula of 4-Hydroxy-1H-indole-3-acetonitrile is C10H8N2O . Its average mass is 172.183 Da and its monoisotopic mass is 172.063660 Da .Chemical Reactions Analysis

Indole derivatives, including 4-Hydroxy-1H-indole-3-acetonitrile, are important types of molecules and natural products that play a main role in cell biology . They have been used in the synthesis of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical and Chemical Properties Analysis

The average mass of 4-Hydroxy-1H-indole-3-acetonitrile is 172.183 Da and its monoisotopic mass is 172.063660 Da .Aplicaciones Científicas De Investigación

Síntesis de fármacos y productos farmacéuticos

4-Hidroxi-1H-indol-3-acetonitrilo es un material versátil que se utiliza en la síntesis de diversos compuestos farmacéuticos. Sus propiedades lo hacen adecuado para crear agentes anticancerígenos, ya que se ha descubierto que inhibe el crecimiento de ciertas células cancerosas .

Estudios de química orgánica

Inhibidores de la triptófano dioxigenasa

Sirve como precursor para los inhibidores de la triptófano dioxigenasa, que son inmunomoduladores anticancerígenos potenciales .

Inhibidores de la histona desacetilasa

4-Hidroxi-1H-indol-3-acetonitrilo se estudia por su potencial como inhibidor de la histona desacetilasa, que desempeña un papel en la expresión génica y el tratamiento del cáncer .

Inhibidores de quinasas

El compuesto muestra promesa como un posible inhibidor de quinasas, lo cual es significativo en el tratamiento de diversas enfermedades, incluido el cáncer .

Activador del canal de potasio Kv7/KCNQ

También se está explorando su potencial para actuar como activadores del canal de potasio Kv7/KCNQ, que tienen implicaciones en el tratamiento de trastornos neurológicos .

Inhibidor de MKLP-2 específico de la kinesina

La investigación indica su uso como un inhibidor de MKLP-2 específico de la kinesina, lo que podría ser beneficioso en la terapia contra el cáncer .

8. Agentes de imagenología del cáncer por tomografía por emisión de positrones (PET) Por último, 4-Hidroxi-1H-indol-3-acetonitrilo puede utilizarse en el desarrollo de agentes de imagenología del cáncer por PET, lo que ayuda en el diagnóstico y el manejo del cáncer .

Mecanismo De Acción

Target of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that indole derivatives can interact with their targets, leading to various biological activities . The compound’s highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule . This suggests that the compound may interact with its targets through charge transfer mechanisms .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity of similar compounds .

Direcciones Futuras

4-Hydroxy-1H-indole-3-acetonitrile is a versatile material extensively used in scientific research. Its unique properties make it suitable for applications in drug synthesis, pharmaceuticals, and organic chemistry studies, contributing to advancements in various scientific fields. The investigation of novel methods of synthesis and the construction of indoles as a moiety in selected alkaloids are areas of ongoing research .

Análisis Bioquímico

Biochemical Properties

Indole derivatives, which include 2-(4-hydroxy-1H-indol-3-yl)acetonitrile, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Cellular Effects

Indole derivatives have been found to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propiedades

IUPAC Name |

2-(4-hydroxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8/h1-3,6,12-13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBSUCOEZMIDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460445 | |

| Record name | 1H-Indole-3-acetonitrile, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118573-52-7 | |

| Record name | 4-Hydroxy-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118573-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-acetonitrile, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxy-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-1H-indole-3-acetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-1-[6-(3-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B1650506.png)

![1-[{[3-ethyl-5-(2-methoxyphenoxy)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(propyl)amino]-2-hexanol](/img/structure/B1650507.png)

![Methyl 7-(3-bromobenzyl)-6-[(cyclopentylamino)carbonyl]-6-methyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1650513.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B1650514.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dithiolane]-3-carboxamide](/img/structure/B1650516.png)

![3-[3-ethyl-5-(4-fluorophenoxy)-1-phenyl-1H-pyrazol-4-yl]-N~1~-isopropyl-N~1~-methylpropanamide](/img/structure/B1650517.png)

![N~1~-{[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-isobutyl-1-cyclopropanecarboxamide](/img/structure/B1650519.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B1650521.png)

![N-(3-propylsulfanylpropyl)-4-(triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B1650522.png)

![N-(1,3-benzodioxol-5-yl)-7-(4-fluorophenyl)-14-methyl-17-thia-2,8,14-triazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,11(16)-tetraene-8-carboxamide](/img/structure/B1650523.png)

![7-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B1650524.png)

![2-[(11-acetyl-3-oxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B1650526.png)

![N-[4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl]-5-chloro-1H-indole-2-carboxamide](/img/structure/B1650528.png)